

(R)-GSK-3685032: A Deep Dive into a Selective DNMT1 Inhibitor

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Compound of Interest

Compound Name: (R)-GSK-3685032

Cat. No.: B8210241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-GSK-3685032**, a first-in-class, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Dysregulation of DNA methylation is a key driver in various cancers, making DNMT1 a compelling therapeutic target.^[1] Unlike traditional irreversible nucleoside analogs, **(R)-GSK-3685032** presents a novel mechanism with potential for enhanced efficacy and improved safety profiles.^{[1][2]}

Mechanism of Action

(R)-GSK-3685032 is the R-enantiomer of the potent compound GSK-3685032.^[3] It functions through a non-time-dependent, non-covalent mechanism, directly competing with the active-site loop of DNMT1 for access to hemi-methylated DNA.^{[1][3][4]} This competitive inhibition disrupts the maintenance of DNA methylation patterns following cellular replication, leading to a significant and dose-dependent global hypomethylation.^{[1][5]} The resulting decrease in DNA methylation triggers the transcriptional reactivation of silenced genes, including critical tumor suppressor genes and immune-response pathways.^{[5][6]}

Quantitative Data Summary

The biochemical potency and cellular activity of GSK-3685032 have been thoroughly characterized, demonstrating its high selectivity and anti-proliferative effects.

Table 1: Biochemical Activity of GSK-3685032[5][6]

Target Enzyme	IC50 (μM)	Selectivity versus DNMT1
DNMT1	0.036	-
DNMT3A/3L	>2500-fold	>2500-fold
DNMT3B/3L	>2500-fold	>2500-fold

Table 2: Cellular Proliferation Inhibition by GSK-3685032[5]

Cell Line Panel	Treatment Duration	Median Growth IC50 (μM)
51 Hematological Cancer Cell Lines	6 days	0.64

Key Experimental Protocols

This section outlines the detailed methodologies for the pivotal experiments used to characterize **(R)-GSK-3685032**.

DNMT1 Biochemical Inhibition Assay

A radioactive Scintillation Proximity Assay (SPA) is employed to determine the *in vitro* potency of inhibitors against DNMT1.

- Principle: This assay quantifies the enzymatic activity of DNMT1 by measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ($[^3\text{H}]\text{-SAM}$) to a biotinylated, hemi-methylated DNA substrate.
- Methodology:
 - Reaction Setup: In a 384-well plate, recombinant human DNMT1 is incubated with the hemi-methylated DNA substrate, $[^3\text{H}]\text{-SAM}$, and varying concentrations of **(R)-GSK-3685032** in assay buffer.

- Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic activity.
- Signal Detection: Streptavidin-coated SPA beads are added to the wells. These beads bind to the biotinylated DNA substrate. When a [³H]-methyl group is incorporated into the DNA, the bead emits light, which is detected by a microplate scintillation counter.
- Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO), and the IC₅₀ value is determined by fitting the data to a four-parameter dose-response curve.

Cellular Growth Inhibition Assay

The anti-proliferative effects of **(R)-GSK-3685032** on cancer cells are assessed using a luminescence-based cell viability assay.

- Principle: This assay measures the ATP content of viable cells, which is directly proportional to the number of cells in culture.
- Methodology:
 - Cell Seeding: Hematological cancer cell lines (e.g., MV4-11, SKM-1) are seeded into 96-well plates at an appropriate density.
 - Compound Treatment: A serial dilution of **(R)-GSK-3685032** is added to the wells, and the plates are incubated for 6 days.
 - Lysis and Signal Detection: A reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence is measured using a plate reader.
 - Data Analysis: The growth inhibition is calculated relative to vehicle-treated cells, and the IC₅₀ values are determined from the dose-response curves.

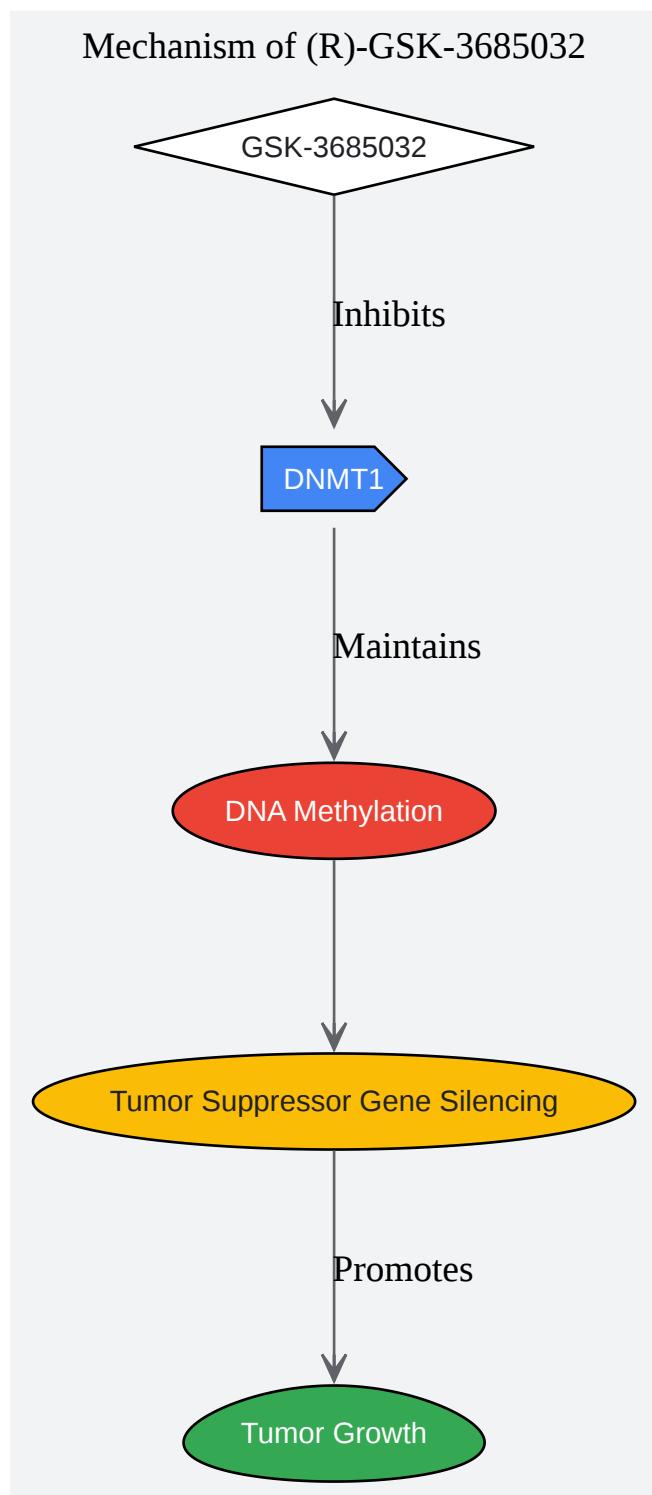
In Vivo Tumor Xenograft Model

The anti-tumor efficacy of **(R)-GSK-3685032** is evaluated in subcutaneous xenograft models using human acute myeloid leukemia (AML) cell lines.

- Principle: This model assesses the ability of a compound to inhibit tumor growth in an in vivo setting.
- Methodology:
 - Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used.
 - Cell Implantation: MV4-11 or SKM-1 human AML cells are injected subcutaneously into the flank of each mouse.^[5]
 - Tumor Growth and Randomization: Tumors are allowed to reach a predetermined volume, at which point the mice are randomized into control and treatment groups.
 - Drug Administration: **(R)-GSK-3685032** is formulated and administered to the treatment groups, typically via subcutaneous injection, twice daily for a specified period.^[5] The control group receives a vehicle solution.
 - Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study.
 - Pharmacodynamic Analysis: At the conclusion of the study, tumor tissues can be collected for analysis of DNA methylation levels to confirm target engagement.

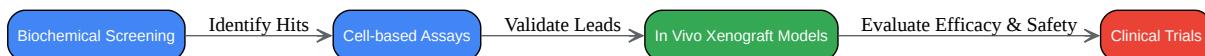
Visualizing the Core Concepts

The following diagrams illustrate the mechanism of action of **(R)-GSK-3685032** and the general workflow of its preclinical evaluation.



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Caption: The inhibitory pathway of **(R)-GSK-3685032** on DNMT1.



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Caption: Preclinical to clinical development pipeline.

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